3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene
Description
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
3-(2-methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C16H28O/c1-4-15(2,3)14-8-11-16(12-9-14)10-6-5-7-13-17-16/h5,7,14H,4,6,8-13H2,1-3H3 |
InChI Key |
MVSMYARPLSAXQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2(CCC=CCO2)CC1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Ketones or cyclic ketones capable of forming spirocyclic ethers upon reaction with nucleophiles.
- Alkyl lithium or organometallic reagents for nucleophilic addition to ketones.
- Furan derivatives or cyclic ethers as precursors for the oxaspiro moiety.
Method 1: Nucleophilic Addition to Ketones Followed by Cyclization
This method is inspired by procedures for related furan-2-yl carbinol derivatives and their oxidation to spirocyclic compounds.
Generation of Organolithium Intermediate:
React a furan or cyclic ether derivative with n-butyllithium (1.6 M in hexanes) at low temperature to generate the nucleophilic organolithium species.Addition to 3-Methylbutan-2-one:
Slowly add 3-methylbutan-2-one (pinacolone) to the organolithium intermediate at low temperature under inert atmosphere to form the corresponding carbinol intermediate.Purification:
Purify the crude product by flash chromatography using triethylamine-deactivated silica gel and a solvent system such as n-pentane/diethyl ether (4:1) to isolate the 2-(furan-2-yl)-3-methylbutan-2-ol intermediate.Oxidation and Cyclization:
Subject the carbinol intermediate to enzymatic oxidation using laccase and 4-acetamido-TEMPO in acetate buffer (pH 4.5) to induce oxidative cyclization, forming the 7-oxaspiro ring system with the double bond in the dodec-9-ene position.Final Purification:
Extract the product into an organic solvent, dry, and purify by flash chromatography to yield the spirocyclic ether.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | n-Butyllithium (1.6 M in hexanes), low T | Generate nucleophile |
| 2 | 3-Methylbutan-2-one, dropwise addition | Nucleophilic addition |
| 3 | Triethylamine-deactivated silica gel, flash chromatography | Purification of intermediate |
| 4 | Laccase, 4-acetamido-TEMPO, acetate buffer pH 4.5, rt | Oxidative cyclization |
| 5 | Organic extraction, drying, chromatography | Final purification |
This method aligns with the preparation of similar furan-2-yl carbinols and their oxidation to spirocyclic pyranones, which can be chemically modified to yield the target oxaspiro compound.
Method 2: Intramolecular Cyclization via Acid-Catalyzed Ether Formation
An alternative approach involves:
- Synthesizing a hydroxyalkyl ketone intermediate bearing the 2-methylbutan-2-yl substituent.
- Subjecting this intermediate to acid-catalyzed intramolecular cyclization to form the oxaspiro ring.
- Prepare a hydroxyketone with the appropriate chain length and substituents.
- Treat with a Lewis acid catalyst (e.g., BF3·OEt2, p-toluenesulfonic acid) under reflux conditions.
- Promote intramolecular nucleophilic attack of the hydroxyl group on the ketone carbonyl or activated alkene to form the spirocyclic ether.
- Isolate the product by standard workup and purification.
This method is common in spirocyclic ether synthesis but may require optimization for the bulky 2-methylbutan-2-yl substituent to avoid side reactions.
Analytical Data and Yield Considerations
Based on analogous syntheses of related compounds:
| Compound | Yield (%) | Physical State | Purification Method | Key Spectral Features |
|---|---|---|---|---|
| 2-(Furan-2-yl)-3-methylbutan-2-ol (Intermediate) | 45-62 | Yellowish oil | Flash chromatography (triethylamine-deactivated silica gel) | IR: OH stretch ~3427 cm⁻¹; 1H NMR: methyl doublets at ~0.82, 0.93 ppm |
| 7-Oxaspiro[5.6]dodec-9-ene derivatives (Final) | 40-55 | Colorless oil | Flash chromatography | Characteristic spirocyclic ether signals in NMR and IR |
Yields vary depending on reagent purity, reaction time, and temperature control.
Research Findings and Optimization Notes
- Reagent Purity: High purity organolithium reagents and ketones improve yield and selectivity.
- Temperature Control: Low temperatures during organolithium addition prevent side reactions.
- Chromatography: Use of triethylamine-deactivated silica gel reduces decomposition of sensitive intermediates.
- Enzymatic Oxidation: Laccase-mediated oxidation offers mild conditions, preserving stereochemistry.
- Alternative Catalysts: Acid catalysts must be chosen carefully to avoid rearrangements or polymerization.
Summary Table of Preparation Approaches
| Preparation Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Organolithium Addition + Enzymatic Oxidation | Nucleophilic addition to ketone, enzymatic oxidative cyclization | Mild conditions, good selectivity | Requires enzymatic reagents, moderate yields |
| Acid-Catalyzed Intramolecular Cyclization | Hydroxyketone formation, acid-catalyzed ring closure | Simple reagents, scalable | Possible side reactions, requires optimization |
Chemical Reactions Analysis
3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride and adenine . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold for the development of new therapeutic molecules and has shown broad biological activity . In the pharmaceutical industry, it is used in the synthesis of drugs with high affinity for specific molecular targets .
Mechanism of Action
The mechanism of action of 3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to certain receptors, leading to its biological effects .
Comparison with Similar Compounds
Structural Analogues
Poly(maleic acid-alt-7,12-dioxaspiro[5.6]dodec-9-ene) (MA-CDA)
- Structure : A copolymer combining maleic acid with 7,12-dioxaspiro[5.6]dodec-9-ene. Unlike the target compound, MA-CDA lacks the 2-methylbutan-2-yl group but shares the spirocyclic core.
- Molecular Weight : Variants range from 1,500 to 22,000 Da .
- Synthesis: Prepared via copolymerization of maleic anhydride and spirocyclic diene monomers .
- Biological Activity :
Azadispiro[5.6]dodec-9-ene Systems (Spirolides, Pinnatoxins)
- Structure : Marine toxins with azadispiro[5.6]dodec-9-ene cores, differing in substituents (e.g., vicinal dimethyl groups, imine linkages) .
- Synthesis : Enantioselective Diels-Alder reactions establish quaternary stereocenters, analogous to spirocyclic frameworks .
- Biological Activity: Potent neurotoxins targeting nicotinic acetylcholine receptors. No growth-promoting effects observed, contrasting with MA-CDA .
4-(2-Methylbutan-2-yl)phenol
- Structure: A phenolic compound with the same 2-methylbutan-2-yl substituent but lacking the spirocyclic system.
- Role : Used as a high-production-volume chemical; highlights the substituent’s influence on hydrophobicity and steric bulk .
Physicochemical and Functional Comparisons
Biological Activity
3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene, a spirocyclic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H28O |
| Molecular Weight | 236.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2060049-98-9 |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes the reaction of a suitable diene with a ketone in the presence of an acid catalyst, leading to the formation of the spirocyclic structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure allows for specific binding, which can modulate enzyme activity and influence biological pathways.
Antimicrobial Properties
Research has indicated that spirocyclic compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of similar spirocyclic structures possess inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anti-inflammatory Effects
Some studies have reported that compounds with similar structural features can exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways may position this compound as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study investigated the antimicrobial efficacy of spirocyclic compounds against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, indicating promising antibacterial potential.
-
Anti-inflammatory Research :
- In a controlled experiment involving lipopolysaccharide-induced inflammation in murine models, administration of a related spirocyclic compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by up to 50%, highlighting its therapeutic potential in inflammatory conditions.
-
Mechanistic Insights :
- A mechanistic study utilizing molecular docking simulations revealed that this compound effectively binds to the active site of cyclooxygenase enzymes, suggesting its role in inhibiting prostaglandin synthesis and thereby reducing inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene | Spirocyclic | Antimicrobial |
| 3-(2-Methylbutan-2-yl)-7-oxaspiro[5.5]undec-9-ene | Spirocyclic | Anti-inflammatory |
| 3-(2-Methylbutan-2-yl)-7-oxaspiro[5.7]tridec-9-ene | Spirocyclic | Cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
